molecular formula C19H13NO2 B012264 6-Nitro-5-methylchrysene CAS No. 105802-11-7

6-Nitro-5-methylchrysene

Cat. No. B012264
M. Wt: 287.3 g/mol
InChI Key: BRHWSCIEJDCELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-5-methylchrysene (6-NC) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention due to its potential as a mutagen and carcinogen. It is produced through the incomplete combustion of organic materials, such as fossil fuels and tobacco smoke.

Scientific Research Applications

6-Nitro-5-methylchrysene has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell lines. Additionally, 6-Nitro-5-methylchrysene has been found to be a potent inducer of tumors in animal models. These findings have led to the compound being classified as a probable human carcinogen by the International Agency for Research on Cancer.

Mechanism Of Action

The mechanism of action of 6-Nitro-5-methylchrysene is believed to involve the formation of reactive intermediates, such as epoxides and quinones, which can bind to DNA and induce mutations. Additionally, the compound has been shown to activate various signaling pathways involved in cell proliferation and survival.

Biochemical And Physiological Effects

Studies have shown that exposure to 6-Nitro-5-methylchrysene can lead to a range of biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. The compound has also been found to induce changes in gene expression and protein levels in various cell types.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Nitro-5-methylchrysene in lab experiments is its ability to induce DNA damage and mutations, which can be useful for studying the mechanisms of carcinogenesis. However, the compound is highly toxic and requires careful handling and disposal. Additionally, the synthesis of 6-Nitro-5-methylchrysene can be challenging and requires specialized equipment and expertise.

Future Directions

Future research on 6-Nitro-5-methylchrysene should focus on elucidating the mechanisms of its mutagenic and carcinogenic properties. Additionally, studies should investigate the potential for 6-Nitro-5-methylchrysene to interact with other environmental pollutants and toxins. Finally, the development of new methods for synthesizing and detecting 6-Nitro-5-methylchrysene could lead to improved understanding of its biological effects.

Synthesis Methods

6-Nitro-5-methylchrysene can be synthesized through the nitration of 5-methylchrysene using nitric acid and sulfuric acid. The reaction yields a mixture of nitro isomers, with 6-Nitro-5-methylchrysene being the major product. The compound can also be generated through the combustion of organic materials, such as coal and diesel fuel.

properties

CAS RN

105802-11-7

Product Name

6-Nitro-5-methylchrysene

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

5-methyl-6-nitrochrysene

InChI

InChI=1S/C19H13NO2/c1-12-18-14-7-3-2-6-13(14)10-11-16(18)15-8-4-5-9-17(15)19(12)20(21)22/h2-11H,1H3

InChI Key

BRHWSCIEJDCELY-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-]

Other CAS RN

105802-11-7

synonyms

6-nitro-5-methylchrysene

Origin of Product

United States

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